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molecular formula C9H8N2O B3282104 1-phenyl-1H-pyrazol-5-ol CAS No. 7456-81-7

1-phenyl-1H-pyrazol-5-ol

Cat. No. B3282104
M. Wt: 160.17 g/mol
InChI Key: ILPGQKHPPSSCBS-UHFFFAOYSA-N
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Patent
US04537886

Procedure details

4-Ethoxycarbonyl-1-phenyl-3-pyrazolin-5-one (2.139 g, 9.2 mmol) in 1N sodium hydroxide (50 ml) was stirred under nitrogen at vigorous reflux for three hours. The reaction mixture was allowed to cool and acidified (HCl) to pH 3.5, whereupon ethyl acetate extraction, followed by drying (MgSO4) and evaporation produced the desired product (1.072 g, 72%) δ max(CHCl3) 1705, 1595, 1495 cm-1 δ(D6 -DMSO) 5.60 (1H,d,J2 Hz, C4 proton), 7.60 (6H, m, phenyl protons and C3 proton) Found; M+ ; 160.0641. C9H8N2O6 requires M; 160.0637.
Quantity
2.139 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:10](=[O:11])[N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:8][CH:7]=1)=O)C.Cl>[OH-].[Na+]>[C:12]1([N:9]2[C:10](=[O:11])[CH:6]=[CH:7][NH:8]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.139 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNN(C1=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
whereupon ethyl acetate extraction
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC=CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.072 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04537886

Procedure details

4-Ethoxycarbonyl-1-phenyl-3-pyrazolin-5-one (2.139 g, 9.2 mmol) in 1N sodium hydroxide (50 ml) was stirred under nitrogen at vigorous reflux for three hours. The reaction mixture was allowed to cool and acidified (HCl) to pH 3.5, whereupon ethyl acetate extraction, followed by drying (MgSO4) and evaporation produced the desired product (1.072 g, 72%) δ max(CHCl3) 1705, 1595, 1495 cm-1 δ(D6 -DMSO) 5.60 (1H,d,J2 Hz, C4 proton), 7.60 (6H, m, phenyl protons and C3 proton) Found; M+ ; 160.0641. C9H8N2O6 requires M; 160.0637.
Quantity
2.139 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:10](=[O:11])[N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:8][CH:7]=1)=O)C.Cl>[OH-].[Na+]>[C:12]1([N:9]2[C:10](=[O:11])[CH:6]=[CH:7][NH:8]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.139 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNN(C1=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
whereupon ethyl acetate extraction
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC=CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.072 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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